Cas no 2167470-97-3 (Butanoic acid, 4-chloro-3,3-difluoro-)
Butanoic acid, 4-chloro-3,3-difluoro- Chemical and Physical Properties
Names and Identifiers
-
- Butanoic acid, 4-chloro-3,3-difluoro-
- 4-Chloro-3,3-difluorobutanoic acid
- EN300-731731
- 2167470-97-3
-
- Inchi: 1S/C4H5ClF2O2/c5-2-4(6,7)1-3(8)9/h1-2H2,(H,8,9)
- InChI Key: BVHOPKNXOPBULV-UHFFFAOYSA-N
- SMILES: C(O)(=O)CC(F)(F)CCl
Computed Properties
- Exact Mass: 157.9946134g/mol
- Monoisotopic Mass: 157.9946134g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 115
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- Density: 1.421±0.06 g/cm3(Predicted)
- Boiling Point: 234.0±40.0 °C(Predicted)
- pka: 3.75±0.10(Predicted)
Butanoic acid, 4-chloro-3,3-difluoro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-731731-0.05g |
4-chloro-3,3-difluorobutanoic acid |
2167470-97-3 | 95.0% | 0.05g |
$229.0 | 2025-03-11 | |
| Enamine | EN300-731731-0.1g |
4-chloro-3,3-difluorobutanoic acid |
2167470-97-3 | 95.0% | 0.1g |
$342.0 | 2025-03-11 | |
| Enamine | EN300-731731-0.25g |
4-chloro-3,3-difluorobutanoic acid |
2167470-97-3 | 95.0% | 0.25g |
$487.0 | 2025-03-11 | |
| Enamine | EN300-731731-0.5g |
4-chloro-3,3-difluorobutanoic acid |
2167470-97-3 | 95.0% | 0.5g |
$768.0 | 2025-03-11 | |
| Enamine | EN300-731731-1.0g |
4-chloro-3,3-difluorobutanoic acid |
2167470-97-3 | 95.0% | 1.0g |
$986.0 | 2025-03-11 | |
| Enamine | EN300-731731-2.5g |
4-chloro-3,3-difluorobutanoic acid |
2167470-97-3 | 95.0% | 2.5g |
$1931.0 | 2025-03-11 | |
| Enamine | EN300-731731-5.0g |
4-chloro-3,3-difluorobutanoic acid |
2167470-97-3 | 95.0% | 5.0g |
$2858.0 | 2025-03-11 | |
| Enamine | EN300-731731-10.0g |
4-chloro-3,3-difluorobutanoic acid |
2167470-97-3 | 95.0% | 10.0g |
$4236.0 | 2025-03-11 | |
| Aaron | AR0249I1-50mg |
4-chloro-3,3-difluorobutanoicacid |
2167470-97-3 | 95% | 50mg |
$340.00 | 2025-02-15 | |
| Aaron | AR0249I1-100mg |
4-chloro-3,3-difluorobutanoicacid |
2167470-97-3 | 95% | 100mg |
$496.00 | 2025-02-15 |
Butanoic acid, 4-chloro-3,3-difluoro- Related Literature
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
-
Szilvia Nagy,János Pipek Phys. Chem. Chem. Phys., 2015,17, 31558-31565
-
Emiliana Damian Risberg,Patric Lindqvist-Reis,Magnus Sandström Dalton Trans., 2009, 1328-1338
Additional information on Butanoic acid, 4-chloro-3,3-difluoro-
Butanoic acid, 4-chloro-3,3-difluoro- (CAS No. 2167470-97-3): A Comprehensive Overview
Butanoic acid, 4-chloro-3,3-difluoro- (CAS No. 2167470-97-3) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound is characterized by its distinctive chemical structure, which includes a butanoic acid backbone with a 4-chloro and 3,3-difluoro substitution. These functional groups contribute to its unique physical and chemical properties, making it a valuable intermediate in various synthetic processes.
The chemical structure of Butanoic acid, 4-chloro-3,3-difluoro- is represented by the molecular formula C4H5ClF2O2. The presence of the chlorine and fluorine atoms imparts specific reactivity and stability characteristics to the molecule. The chlorine atom at the 4-position and the difluoro substitution at the 3-position are key features that influence its behavior in chemical reactions and its potential applications.
In recent years, Butanoic acid, 4-chloro-3,3-difluoro- has been extensively studied for its potential use in the synthesis of pharmaceuticals. One notable application is in the development of fluorinated drugs, which are known for their enhanced bioavailability and metabolic stability. The introduction of fluorine atoms into drug molecules can significantly improve their pharmacological properties, such as increased lipophilicity and reduced susceptibility to metabolic degradation. This makes Butanoic acid, 4-chloro-3,3-difluoro- an attractive starting material for the synthesis of novel therapeutic agents.
Beyond pharmaceuticals, Butanoic acid, 4-chloro-3,3-difluoro- has also found applications in the field of materials science. Its unique combination of functional groups makes it suitable for use in the synthesis of advanced materials with tailored properties. For example, it can be used as a building block in the preparation of fluorinated polymers, which are widely used in coatings, adhesives, and other industrial applications due to their excellent chemical resistance and low surface energy.
The synthesis of Butanoic acid, 4-chloro-3,3-difluoro- typically involves a multi-step process that begins with the preparation of a suitable precursor molecule. One common approach is to start with a chlorinated or fluorinated alkyl halide and undergo a series of transformations to introduce the necessary functional groups. Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these synthetic routes, making it easier to produce high-purity Butanoic acid, 4-chloro-3,3-difluoro- on both laboratory and industrial scales.
The physical properties of Butanoic acid, 4-chloro-3,3-difluoro- are also noteworthy. It is a colorless liquid with a characteristic odor. Its boiling point is relatively high due to the presence of polar functional groups and strong intermolecular interactions. The compound is soluble in many organic solvents but has limited solubility in water. These properties make it suitable for use in various chemical processes where solubility and volatility are important considerations.
In terms of safety, while Butanoic acid, 4-chloro-3,3-difluoro- is not classified as a hazardous material under most regulatory frameworks, it is important to handle it with care due to its reactivity and potential for forming hazardous by-products during certain chemical reactions. Proper personal protective equipment (PPE) should be used when handling this compound to ensure safety.
The environmental impact of Butanoic acid, 4-chloro-3,3-difluoro- is another important consideration. While there is limited data available on its environmental fate and effects, it is generally considered to have low toxicity to aquatic organisms. However, as with any chemical compound, responsible disposal practices should be followed to minimize any potential environmental impact.
In conclusion, Butanoic acid, 4-chloro-3,3-difluoro- (CAS No. 2167470-97-3) is a versatile compound with a wide range of applications in organic chemistry, pharmaceutical research, and materials science. Its unique chemical structure and properties make it an attractive intermediate for various synthetic processes. Ongoing research continues to explore new applications and improve synthetic methods for this compound, further highlighting its importance in modern scientific endeavors.
2167470-97-3 (Butanoic acid, 4-chloro-3,3-difluoro-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)